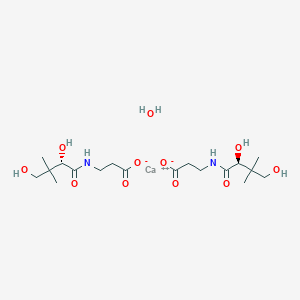

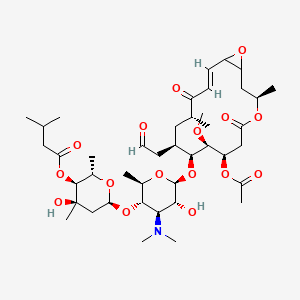

![molecular formula C14H21BrN2O B10770148 3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide](/img/structure/B10770148.png)

3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNC2170 involves the reaction of 3-bromobenzoyl chloride with 3-(tert-butylamino)propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for UNC2170 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

UNC2170 primarily undergoes substitution reactions due to the presence of the bromine atom on the benzene ring. It can also participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield a secondary or tertiary amine derivative of UNC2170 .

Scientific Research Applications

Mechanism of Action

UNC2170 functions as a fragment-like ligand for 53BP1, demonstrating at least 17-fold selectivity for 53BP1 over other methyl-lysine binding proteins . It binds to the tandem tudor domain of 53BP1, which is responsible for recognizing dimethylated lysine residues on histone proteins. By binding to this domain, UNC2170 competes with histones for binding to 53BP1, thereby inhibiting its function in DNA damage repair .

Comparison with Similar Compounds

Similar Compounds

UNC2892: Another small-molecule inhibitor of 53BP1, but with lower selectivity compared to UNC2170.

DP308: A derivative of UNC2170 with improved binding affinity and selectivity for 53BP1.

Uniqueness

UNC2170 stands out due to its high selectivity for 53BP1 and its ability to function as a 53BP1 antagonist in cellular lysates. This makes it a valuable tool for studying the role of 53BP1 in DNA damage response and for developing potential therapeutic strategies targeting DNA repair mechanisms .

Properties

Molecular Formula |

C14H21BrN2O |

|---|---|

Molecular Weight |

313.23 g/mol |

IUPAC Name |

3-bromo-N-[3-(tert-butylamino)propyl]benzamide |

InChI |

InChI=1S/C14H21BrN2O/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18) |

InChI Key |

XUFUVCIZFNREBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

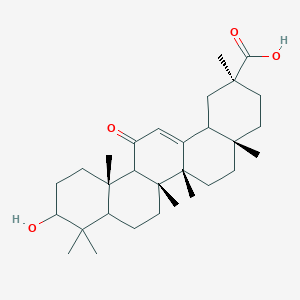

![[(9Z,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10770078.png)

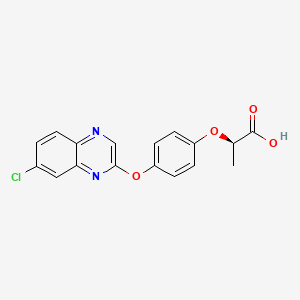

![methyl N-[(4S)-6-[[(1S,22S)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770084.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23Z)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770127.png)

![(3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B10770132.png)

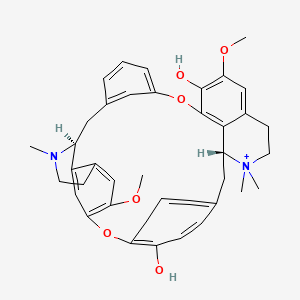

![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;hydrate;hydrochloride](/img/structure/B10770138.png)

![[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide](/img/structure/B10770158.png)

![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770165.png)